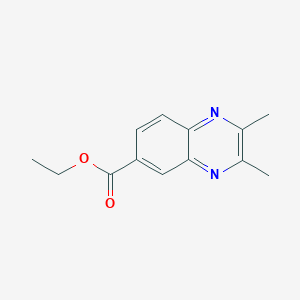

Ethyl 2,3-dimethylquinoxaline-6-carboxylate

説明

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for the compound is ethyl 2,3-dimethylquinoxaline-6-carboxylate, derived from the parent quinoxaline structure. The numbering prioritizes the carboxylate group at position 6, followed by methyl substituents at positions 2 and 3.

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 2826621 | |

| CAS Number | 32388-06-0 | |

| SMILES | CCOC(=O)c1ccc2nc(C)c(C)nc2c1 | |

| InChIKey | UDUQPOGWJUMYLA-UHFFFAOYSA-N |

The compound lacks stereocenters or geometric isomerism due to the symmetry of the quinoxaline ring and the fixed positions of substituents.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound is unavailable, structural insights can be inferred from analogous quinoxaline derivatives. For example, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate exhibits a planar quinoline ring with dihedral angles between fused rings ≤2°. In quinoxaline systems, methyl groups at positions 2 and 3 introduce steric effects, potentially distorting bond angles at adjacent positions.

Key Geometric Features (Inferred):

- Planar Quinoxaline Core : The six-membered aromatic rings are fused in a planar configuration, typical of quinoxalines.

- Substituent Orientation :

- The ethyl ester group at position 6 is likely rotated out of the quinoxaline plane due to steric clashes.

- Methyl groups at positions 2 and 3 adopt anti conformations to minimize steric strain.

- Interruption of Aromaticity : The carboxylate group disrupts the π-system at position 6, localizing electron density and influencing reactivity.

Comparative Structural Analysis with Related Quinoxaline Derivatives

The structural features of this compound are influenced by substituent electronic effects and steric interactions. Below is a comparison with key analogs:

Table 1: Structural Comparison of Quinoxaline Derivatives

Electronic Effects:

- Carboxylic Acid vs. Ester : The carboxylate group in this compound is electron-withdrawing, reducing electron density at position 6 compared to the protonated carboxylic acid form.

- Methyl Groups : The 2,3-dimethyl substituents donate electron density via inductive effects, stabilizing the quinoxaline ring and influencing substituent orientation.

Steric Considerations:

- Ester Group : The ethyl ester at position 6 occupies significant space, potentially limiting rotation and favoring intermolecular π-π stacking in the

特性

IUPAC Name |

ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUQPOGWJUMYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331553 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32388-06-0 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the condensation of 2,3-dimethylquinoxaline with ethyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Oxidation Reactions

The methyl groups at positions 2 and 3 undergo selective oxidation under controlled conditions. Selenium dioxide (SeO₂) serves as an effective oxidizing agent, converting methyl substituents to carbaldehyde groups while retaining the ester functionality .

Regioselectivity in Oxidation

The oxidation of 2,3-dimethylquinoxaline derivatives is influenced by electronic effects of substituents at position 6. Electron-withdrawing groups (EWGs) enhance nucleophilicity at position 3, favoring carbaldehyde formation at position 2 (regioisomer a ). Conversely, electron-donating groups (EDGs) promote oxidation at position 3 (regioisomer b ) :

| Substituent (Position 6) | Preferred Regioisomer | Yield (%) |

|---|---|---|

| –NO₂ (EWG) | b | 54 |

| –Cl (EWG) | b | 58 |

| –CH₃ (EDG) | a | 63 |

| –OCH₃ (EDG) | a | 61 |

Example Reaction :

Substitution Reactions

The quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The ester group at position 6 directs reactivity toward positions 5 and 7 due to its meta-directing nature.

Halogenation

Chlorination with POCl₃ in DMF selectively targets position 7:

Amination

Reaction with ammonia in ethanol under reflux introduces an amino group at position 5:

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and transesterification, enabling functionalization for drug development :

Acid-Catalyzed Hydrolysis

Transesterification

Methanolysis under basic conditions yields the methyl ester:

Theoretical Insights

Density functional theory (DFT) calculations reveal that oxidation regioselectivity correlates with frontier molecular orbital (FMO) energies. The HOMO-LUMO gap narrows in EDG-substituted derivatives, facilitating oxidation at position 2 .

科学的研究の応用

Medicinal Chemistry

Antidiabetic Agents

Recent studies have highlighted the potential of quinoxaline derivatives, including ethyl 2,3-dimethylquinoxaline-6-carboxylate, as α-glucosidase inhibitors. These compounds are being investigated for their ability to manage blood glucose levels in diabetic patients. A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and evaluated for their inhibitory activity against α-glucosidase, demonstrating promising results with IC50 values comparable to standard treatments such as acarbose .

Antitumor Activity

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antitumor effects. The structural diversity of these compounds allows for modifications that can enhance their efficacy against various cancer cell lines. This compound serves as a precursor for synthesizing novel antitumor agents through structural modifications .

Agricultural Applications

Herbicide Development

The compound has been incorporated into the design of new herbicides targeting the HPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme. Research has shown that introducing a quinoxaline ring into herbicidal scaffolds can enhance binding affinity to the target enzyme, potentially leading to the development of more effective herbicides . This application is particularly relevant as the agricultural sector seeks to develop safer and more efficient herbicides.

Case Study 1: Synthesis of Antidiabetic Agents

A study focused on synthesizing diphenylquinoxaline-6-carbohydrazide hybrids reported that these compounds exhibited significant α-glucosidase inhibitory activity. The most potent derivative showed an IC50 value of 21.92 µg/mL, comparable to acarbose (IC50 = 22.32 µg/mL). This research underscores the potential of this compound as a critical building block in developing new antidiabetic therapies .

Case Study 2: Herbicide Development

Research into triketone-quinoxaline hybrids revealed that this compound could be effectively utilized to create new herbicides targeting HPPD. The study demonstrated that modifications to the quinoxaline structure could enhance its interaction with target enzymes, leading to improved herbicidal activity against resistant weed species .

作用機序

The mechanism of action of Ethyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It can inhibit key pathways such as tyrosine kinase and C-MET kinase, leading to the induction of apoptosis and inhibition of cell proliferation.

類似化合物との比較

Ethyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2,3-dimethoxynaphthalene-6-carboxylate: Contains a naphthalene ring instead of a quinoxaline ring.

Ethyl 2,3-dichloroquinoxaline-6-carboxylate: Contains chlorine substituents on the quinoxaline ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications .

生物活性

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline backbone with two methyl groups at positions 2 and 3, and a carboxylate group at position 6. This structure contributes to its lipophilicity and biological reactivity.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It is particularly effective in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : this compound interacts with bacterial enzymes and disrupts cell wall synthesis, leading to cell lysis.

2. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines.

- In Vitro Studies : In studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), this compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through the inhibition of key signaling pathways such as tyrosine kinase and C-MET kinase, which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of quinoxaline derivatives can significantly alter their biological activity. For instance:

- Substitution Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoxaline ring can enhance or diminish activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 2,3 | Increased lipophilicity |

| Electron-withdrawing | 6 | Decreased AChE inhibition |

| Electron-donating | 6 | Increased AChE inhibition |

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited tumor growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dimethylquinoxaline-6-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides and 7,8-diaminoquinoline precursors. Ethanol with triethylamine as a base is a common solvent system to promote nucleophilic addition and cyclization. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:hydrazonoyl chloride) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

- Data : Yields typically range from 65–80% under optimized conditions, confirmed by TLC and HPLC monitoring .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) are diagnostic. Methyl substituents at C2/C3 appear as singlets (δ ~2.6 ppm) .

- IR : Stretching frequencies for ester carbonyl (C=O: ~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of ethyl group or CO₂) validate the molecular formula .

Q. What solvent systems are most effective for solubilizing this compound in experimental settings?

- Methodology : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane, chloroform) are ideal due to the compound's moderate polarity. Solubility can be enhanced by heating (40–60°C) or sonication. Hansen solubility parameters (δD, δP, δH) predict compatibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement ( ) provides precise bond lengths/angles. For example:

- The quinoxaline ring typically adopts a planar conformation (mean deviation <0.02 Å).

- Ethyl ester groups exhibit rotational disorder in the crystal lattice, resolved via occupancy refinement .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

- Methodology : Graph-set analysis ( ) classifies hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). For this compound, weak C–H···O interactions between ester carbonyl and methyl/aromatic protons stabilize the crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 5–10% contribution from H···H contacts) .

Q. How does the regioselectivity of nucleophilic substitution reactions involving this compound vary under different catalytic conditions?

- Methodology : Substituent effects at C6 (ester group) direct electrophilic attacks to C5 or C7 positions. Pd-catalyzed cross-coupling (Suzuki, Heck) at C6 requires deprotection of the ester to a carboxylic acid. Kinetic studies (e.g., monitoring by GC-MS) show that electron-withdrawing groups enhance reactivity at C5 .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), indicating potential as a charge-transfer material. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases) via π-π stacking with the quinoxaline core .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

- Methodology : Accelerated degradation studies (40–80°C, pH 1–13) monitored by HPLC identify hydrolysis of the ester group as the primary degradation pathway. The compound is stable in neutral/acidic conditions (t₁/₂ > 6 months) but degrades rapidly in basic media (t₁/₂ < 24 hours at pH 13). Storage recommendations: inert atmosphere, -20°C, desiccated .

Q. What role do substituents (methyl, ethyl ester) play in modulating the compound’s bioactivity, and how can structure-activity relationships (SAR) be quantified?

- Methodology : Methyl groups at C2/C3 enhance lipophilicity (logP ~2.5), improving membrane permeability. The ester group at C6 can be hydrolyzed in vivo to a carboxylic acid, altering target binding. Comparative SAR studies using analogues (e.g., 2,3-diethyl or 6-amide derivatives) quantify contributions via IC₅₀ assays .

Tables

Table 1 : Key spectroscopic data for this compound

Table 2 : Crystallographic parameters (SC-XRD)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 10.23, 7.89, 15.41 | |

| Z | 4 | |

| R-factor | R₁ = 0.042 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。